

# An In-depth Technical Guide on (4-Chloropyridin-2-yl)methanamine

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## Compound of Interest

Compound Name: (4-Chloropyridin-2-yl)methanamine

Cat. No.: B067803

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This technical guide provides a comprehensive overview of **(4-Chloropyridin-2-yl)methanamine**, including its chemical identity, physical properties, and available data on its synthesis and biological activity. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

## Chemical Identity

The primary identifier for this compound is its IUPAC name, along with a list of known synonyms and registry numbers.

IUPAC Name: (4-chloro-2-pyridinyl)methanamine[1]

CAS Number: 180748-30-5[1][2]

Molecular Formula: C<sub>6</sub>H<sub>7</sub>ClN<sub>2</sub>[1][2][3]

Synonyms:

- 4-Chloro-2-pyridinemethanamine[1][2][4]
- C-(4-Chloro-Pyridin-2-Yl)-Methylamine[2][3][5]
- 1-(4-Chloropyridin-2-Yl)Methanamine[2]

- 2-Aminomethy-4-Chloropyridine[5]
- **(4-Chloropyridin-2-yl)methanamine** hydrochloride[5]

## Physicochemical Properties

A summary of the key physicochemical properties of **(4-Chloropyridin-2-yl)methanamine** is presented in the table below. This data is primarily sourced from chemical suppliers and databases.

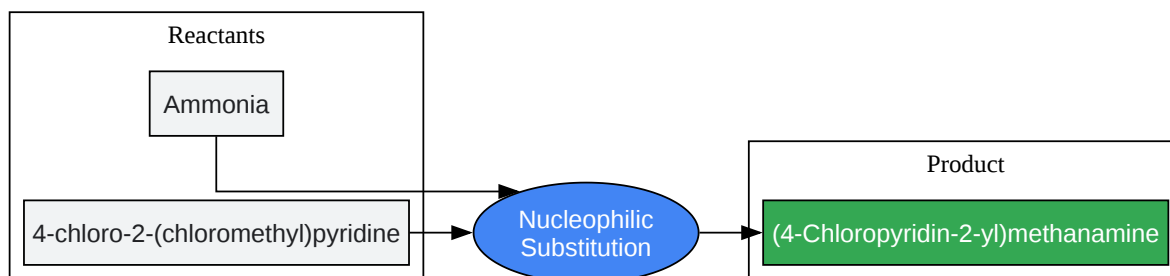
Property	Value	Source
Molecular Weight	142.59 g/mol	[3][5]
Boiling Point	220 °C at 760 mmHg	[5]
Density (Theoretical)	1.244 g/cm <sup>3</sup>	[5]
Flash Point	87 °C	[5]
Refractive Index	1.572	[5]

## Synthesis

While a specific, detailed experimental protocol for the synthesis of **(4-Chloropyridin-2-yl)methanamine** is not readily available in the surveyed literature, a general synthetic approach can be inferred from methods used for analogous compounds. A plausible route involves the nucleophilic substitution of a suitable precursor.

A general method for synthesizing alkanamine-substituted pyridines involves the reaction of a chloropyridine hydrochloride salt with an appropriate alkanamine.[6] This reaction is typically carried out at an elevated temperature, and the use of an inhibitor such as a fluoride salt can help to control the reaction rate and improve safety and yield.[6]

A potential synthetic workflow is outlined below:



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Caption: A potential synthetic route to **(4-Chloropyridin-2-yl)methanamine**.

## Biological Activity

There is a lack of specific quantitative biological data for **(4-Chloropyridin-2-yl)methanamine** in the public domain. However, its structural isomer, (2-Chloropyridin-4-yl)methanamine hydrochloride, has been identified as a selective inhibitor of Lysyl Oxidase-Like 2 (LOXL2).

### Biological Activity of the Isomer: (2-Chloropyridin-4-yl)methanamine hydrochloride

(2-Chloropyridin-4-yl)methanamine hydrochloride is a selective inhibitor of LOXL2 with an  $IC_{50}$  of 126 nM.<sup>[7]</sup> In a human whole blood assay, its  $IC_{50}$  was determined to be 1.45  $\mu$ M.<sup>[7]</sup> Further studies have shown its selectivity for LOXL2 over other amine oxidases such as MAO-A, MAO-B, and SSAO.<sup>[7]</sup>

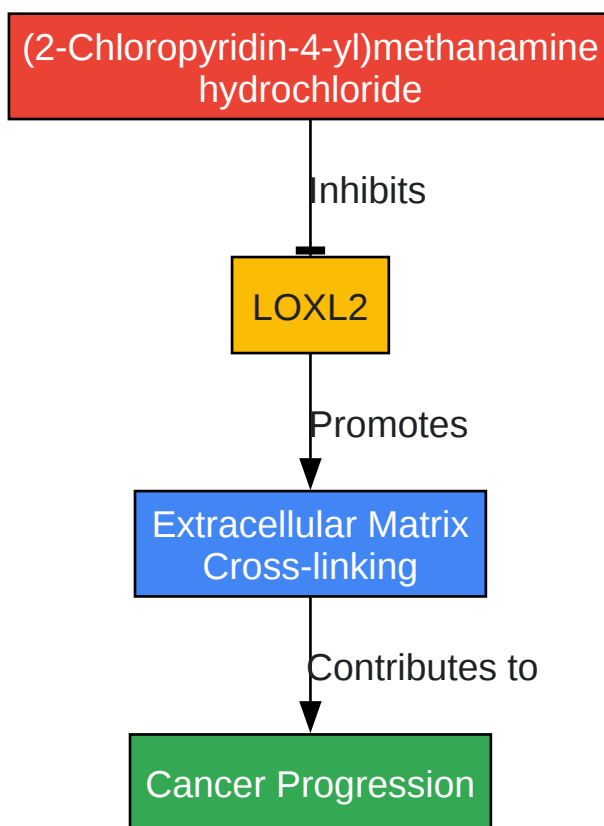
The inhibitory activity of this isomer on LOXL2 suggests a potential role in modulating processes where LOXL2 is implicated, such as epithelial-mesenchymal transition (EMT) in cancer.

The table below summarizes the available quantitative data for the isomer, (2-Chloropyridin-4-yl)methanamine hydrochloride.

Target	Assay Condition	IC <sub>50</sub>	Source
LOXL2	Purified enzyme	126 nM	<a href="#">[7]</a>
LOXL2	Human whole blood	1.45 μM	<a href="#">[7]</a>
LOXL2 + BSA	190 nM	<a href="#">[7]</a>	
LOX + BSA	5.91 μM	<a href="#">[7]</a>	
MAO-A, MAO-B, SSAO	> 30 μM	<a href="#">[7]</a>	
CYP3A4, CYP2C9, CYP2D6	> 30 μM	<a href="#">[7]</a>	

## Potential Signaling Pathway Involvement of the Isomer

Given the inhibitory action of the isomer on LOXL2, a potential signaling pathway can be visualized. LOXL2 is an enzyme that plays a role in the cross-linking of collagen and elastin in the extracellular matrix and has been implicated in cancer progression. Inhibition of LOXL2 can interfere with these processes.



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Caption: Potential inhibitory action of the isomer on the LOXL2 pathway.

Disclaimer: The biological activity and signaling pathway information provided above pertains to the isomer, (2-Chloropyridin-4-yl)methanamine hydrochloride. It is crucial to note that this information may not be directly applicable to **(4-Chloropyridin-2-yl)methanamine**, and further experimental validation is required to determine the biological profile of the latter.

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## References

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